molecular formula C19H30N2O B14730916 N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-amine CAS No. 5521-20-0

N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-amine

Cat. No.: B14730916
CAS No.: 5521-20-0
M. Wt: 302.5 g/mol
InChI Key: VPFDCJQCXDBXHF-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 3-methoxyphenyl group and a 3-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Substitution with 3-Methoxyphenyl Group: The piperidine ring is then subjected to a substitution reaction with 3-methoxyphenyl halide under basic conditions to introduce the 3-methoxyphenyl group.

    Introduction of 3-Methylcyclohexyl Group: The final step involves the alkylation of the piperidine nitrogen with 3-methylcyclohexyl halide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with different alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted piperidine derivatives with various alkyl or aryl groups.

Scientific Research Applications

N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-one
  • N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-yl acetate
  • N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-yl chloride

Uniqueness

N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets, making it valuable for specific research and industrial applications.

Properties

CAS No.

5521-20-0

Molecular Formula

C19H30N2O

Molecular Weight

302.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-1-(3-methylcyclohexyl)piperidin-4-amine

InChI

InChI=1S/C19H30N2O/c1-15-5-3-7-18(13-15)21-11-9-16(10-12-21)20-17-6-4-8-19(14-17)22-2/h4,6,8,14-16,18,20H,3,5,7,9-13H2,1-2H3

InChI Key

VPFDCJQCXDBXHF-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)N2CCC(CC2)NC3=CC(=CC=C3)OC

Origin of Product

United States

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